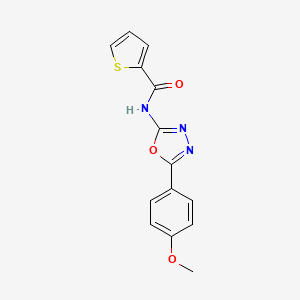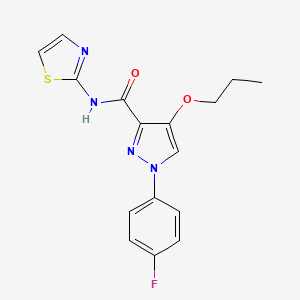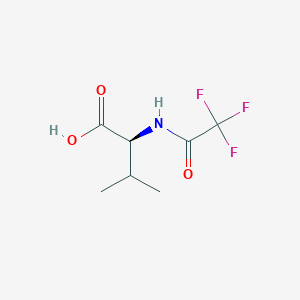
3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone” is a complex organic molecule. It contains a fluoro-methylaniline group and a methylphenyl-propanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the fluoro group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The fluoro group might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluoro group might increase its electronegativity and could influence its solubility .科学的研究の応用
Synthesis and Chemical Properties
3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone and its derivatives are significant in the field of organic chemistry, particularly in the synthesis of fluorinated compounds, which are crucial for developing pharmaceuticals and materials with unique properties. A study by Arnone et al. (1995) explored the stereoselective formation of oxiranes from 1-fluoro-3-arylsulfinyl-2-propanone derivatives, showing the impact of reaction conditions on chemo- and stereoselectivity. This research highlights the compound's role in generating intermediates for further chemical transformations, with implications for the synthesis of complex molecules (Arnone et al., 1995).
Advanced Material Development
Fluorinated compounds are pivotal in creating advanced materials due to their unique chemical and physical properties. The work on electrophilic trisubstituted ethylenes by Kim et al. (1999) involves ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, which are closely related to the compound . Their research into the copolymerization of these compounds with styrene underpins the development of materials with high glass transition temperatures, demonstrating the potential of fluorinated compounds in high-performance polymer design (Kim et al., 1999).
Pharmaceutical Research
In the pharmaceutical sector, the structural motifs found in this compound are often integral to drug molecules. Research by Mete et al. (2007) on 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural framework, underscores the synthesis of potential cytotoxic agents. This indicates the broader relevance of such compounds in medicinal chemistry, particularly in the search for new therapeutic agents (Mete et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNORTLQJSWIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

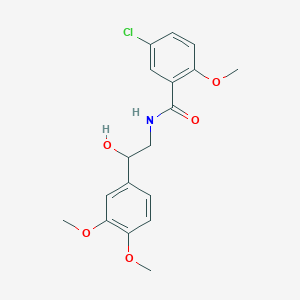
![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)
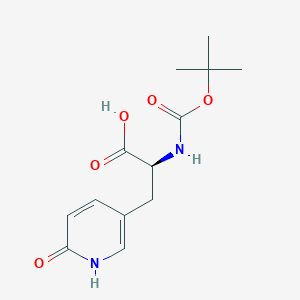
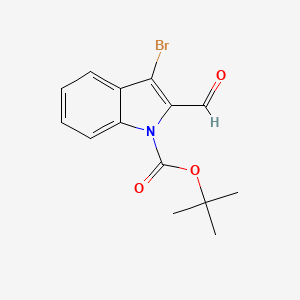
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

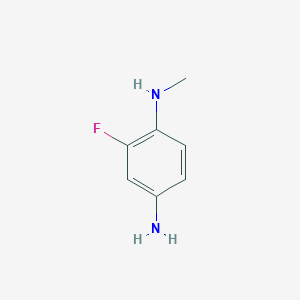
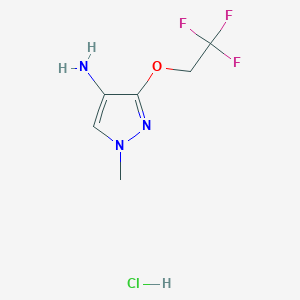
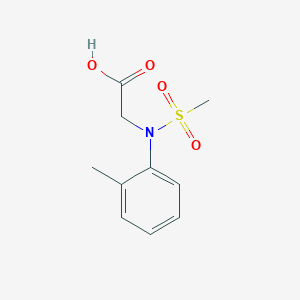
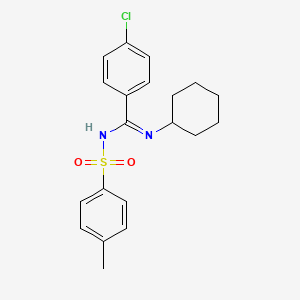
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)
